Sequosempervirin B
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Overview
Description
Mechanism of Action
Target of Action
Sequosempervirin B primarily targets cyclic AMP phosphodiesterase . This enzyme plays a crucial role in cellular signal transduction by regulating the intracellular concentration of cyclic AMP (cAMP).
Mode of Action
This compound acts as an inhibitor of cyclic AMP phosphodiesterase . By inhibiting this enzyme, it prevents the breakdown of cAMP, leading to an increase in intracellular cAMP levels. This can result in the activation of various cAMP-dependent pathways, altering cellular functions.
Biochemical Analysis
Biochemical Properties
Sequosempervirin B plays a significant role in biochemical reactions, particularly as an inhibitor of cyclic AMP phosphodiesterase . This interaction suggests that this compound may influence various biochemical processes mediated by this enzyme.
Cellular Effects
Given its inhibitory effect on cyclic AMP phosphodiesterase , it can be inferred that this compound may influence cellular processes regulated by cyclic AMP, such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibitory action on cyclic AMP phosphodiesterase . By inhibiting this enzyme, this compound could potentially affect the levels of cyclic AMP within the cell, thereby influencing various cellular processes.
Metabolic Pathways
Given its inhibitory action on cyclic AMP phosphodiesterase , it can be inferred that this compound may influence pathways regulated by cyclic AMP.
Preparation Methods
Sequosempervirin B is typically isolated from the branches and leaves of Sequoia sempervirens through extraction processes. The extraction involves using solvents such as ethanol to obtain the compound from air-dried, powdered stems and leaves .
Chemical Reactions Analysis
Sequosempervirin B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify its functional groups, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Sequosempervirin B has several scientific research applications:
Chemistry: It is used as a model compound in studying the chemical behavior of norlignans and their derivatives.
Biology: Its antifungal properties make it a valuable compound for studying fungal infections and developing antifungal agents.
Industry: Its natural origin and biological activity make it a candidate for developing natural product-based industrial applications
Comparison with Similar Compounds
Sequosempervirin B is unique due to its specific structure and biological activity. Similar compounds include other norlignans and phenylpropanoids, which share structural similarities but may differ in their biological activities and mechanisms of action. Some similar compounds include:
Norlignans: Compounds with similar structural features but different biological activities.
Phenylpropanoids: A broader class of compounds that includes norlignans and other related structures.
This compound stands out due to its specific inhibitory effect on cyclic adenosine monophosphate phosphodiesterase and its antifungal properties .
Properties
IUPAC Name |
(E,2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)pent-4-ene-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-23-18-10-13(5-9-16(18)21)15(17(22)11-19)8-4-12-2-6-14(20)7-3-12/h2-10,15,17,19-22H,11H2,1H3/b8-4+/t15-,17+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWXFOFDIRHTQG-GRNKITJOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C=CC2=CC=C(C=C2)O)C(CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H](/C=C/C2=CC=C(C=C2)O)[C@@H](CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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